MKC3946 was developed as part of a series of compounds aimed at modulating IRE1 activity. It belongs to the class of IRE1 endoribonuclease inhibitors, which play a significant role in regulating cellular stress responses. The compound was initially identified through high-throughput screening methods designed to find effective inhibitors of IRE1's RNase activity, which is essential for splicing X-box binding protein 1 (XBP1) mRNA during stress conditions .
The synthesis of MKC3946 involves several chemical reactions that typically include:
The precise synthetic route is proprietary, but it generally follows established organic synthesis protocols to ensure high yield and purity of the final product.
The molecular formula of MKC3946 is . Its structure features a complex arrangement that includes:
The three-dimensional conformation is critical for its inhibitory action, allowing it to effectively disrupt IRE1's enzymatic function.
MKC3946 primarily functions through competitive inhibition of IRE1's RNase activity. The compound binds to the active site of IRE1, preventing the splicing of XBP1 mRNA, which is a key step in the UPR pathway. This inhibition can lead to altered gene expression profiles related to stress responses, impacting cellular survival and apoptosis pathways .
In experimental settings, MKC3946 has been shown to inhibit tumor growth in xenograft models without affecting normal cell viability, suggesting a selective action against cancerous cells .
The mechanism by which MKC3946 exerts its effects involves:
MKC3946 exhibits several noteworthy physical and chemical properties:
These properties are critical for determining its formulation and delivery methods in clinical applications.
MKC3946 has significant potential applications in various fields:
MKC3946 (CAS 1093119-54-0) is a synthetic small-molecule inhibitor with the molecular formula C₂₁H₂₀N₂O₃S and a molecular weight of 380.46 g/mol [1] [9]. Its structure comprises a naphthalene core linked to a substituted benzothiazole moiety via an aldehyde bridge, forming a hydroxy aryl aldehyde (HAA) scaffold. This design enables reversible covalent binding to the IRE1α endoribonuclease domain [8]. Key physicochemical properties include:
Table 1: Physicochemical Properties of MKC3946
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₀N₂O₃S |
Molecular Weight | 380.46 g/mol |
CAS Number | 1093119-54-0 |
Solubility (DMSO) | ≥20 mg/mL |
Solid-State Appearance | White to yellow crystalline |
MKC3946 was developed through structure-activity relationship (SAR) optimization of early HAA compounds. Initial hits exhibited poor solubility and metabolic instability. Key modifications included:
MKC3946 selectively inhibits the endoribonuclease domain of IRE1α, a key endoplasmic reticulum (ER) stress sensor. Its mechanism involves:
MKC3946 demonstrates high specificity for IRE1α-RNase over structurally similar enzymes:
Table 2: Selectivity Profiling of MKC3946
Target Class | Representative Members Tested | Inhibition by MKC3946 |
---|---|---|
IRE1α Endoribonuclease | IRE1α (human/murine) | IC₅₀ = 0.1–1 μM |
Kinases | PERK, JAK2, AKT, EGFR, etc. | IC₅₀ >10 μM |
Other RNases | RNase L, RNase A | No inhibition at 10 μM |
Synergistic Effects:MKC3946 enhances cytotoxicity of proteasome inhibitors (e.g., bortezomib) and HSP90 inhibitors (e.g., 17-AAG) in MM and AML by:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7